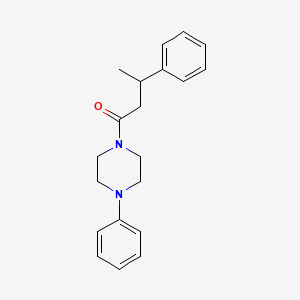
3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C20H24N2O It is a member of the piperazine family, which is known for its diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 1-phenyl-1-butanone with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors in the central nervous system, leading to changes in neurotransmitter levels and modulation of neuronal activity. Additionally, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
3-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one can be compared with other similar compounds, such as:
4-(4-Phenylpiperazin-1-yl)butan-2-amine: This compound has a similar structure but differs in the position of the functional groups.
3-Amino-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one: This compound has an additional amino group and a methyl group, which may affect its chemical and biological properties.
1-Phenyl-4-(3-phenylbutanoyl)piperazine: This compound has a similar core structure but differs in the substitution pattern on the piperazine ring.
Propiedades
Fórmula molecular |
C20H24N2O |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-17(18-8-4-2-5-9-18)16-20(23)22-14-12-21(13-15-22)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3 |
Clave InChI |
AMBMOHRJMZFHBK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















